2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
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Properties
IUPAC Name |
5-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c28-19(26-10-12-27(13-11-26)23(30)16-6-4-14-31-16)9-8-18-24-21(29)20-15-5-2-1-3-7-17(15)32-22(20)25-18/h4,6,14H,1-3,5,7-13H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUHSCOTXYOECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique structural framework consisting of:
- A furan ring which is known for its reactivity and biological significance.
- A piperazine moiety , often associated with psychoactive properties and used in various drug formulations.
- A thieno[2,3-d]pyrimidine core , which is significant in numerous pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of piperazine and thieno-pyrimidine compounds often possess antimicrobial properties. The furan moiety enhances the interaction with microbial targets, potentially leading to inhibition of growth or viability of various pathogens.
Anticancer Properties
Preliminary investigations suggest that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. For instance:
- Dihydroorotate dehydrogenase (DHODH) inhibition has been noted in related compounds, which could pave the way for its application in treating autoimmune diseases and cancers.
The proposed mechanism involves binding to specific enzymes or receptors within cellular pathways. The interaction typically modulates enzyme activity or receptor signaling, leading to altered cellular responses. For example:
- Inhibition of DHODH affects pyrimidine synthesis crucial for rapidly dividing cells, such as those found in tumors or during viral infections.
Comparative Studies
A comparative analysis with similar compounds reveals unique aspects of this compound's activity:
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing promising results in inhibiting cell proliferation.
Future Directions
Further research is warranted to:
- Elucidate the precise mechanisms of action through molecular docking studies.
- Conduct in vivo studies to assess pharmacokinetics and bioavailability.
- Explore modifications to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
